Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis via X-ray Diffraction Studies
X-ray diffraction (XRD) studies reveal that dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate crystallizes in the triclinic space group P-1, with unit cell parameters a = 10.455 Å, b = 13.174 Å, c = 16.443 Å, and angles α = 87.97°, β = 81.08°, γ = 70.51°. The asymmetric unit contains two independent molecules, stabilized by intramolecular hydrogen bonds forming S(5) and S(6) motifs (Figure 1). The isoindolinone ring adopts a planar conformation, while the dimethyl pentanedioate side chain exhibits a twisted geometry, with torsion angles ranging from 152° to 166°.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P-1 |
| Unit cell dimensions | a = 10.455 Å, b = 13.174 Å, c = 16.443 Å |
| Unit cell angles | α = 87.97°, β = 81.08°, γ = 70.51° |
| Molecular formula | C₁₅H₁₆N₂O₇ |
| Molecular weight | 336.30 g/mol |
Intermolecular interactions, including C–H···O and π–π stacking, contribute to a layered supramolecular architecture. The nitro group participates in weak C–H···O hydrogen bonds with adjacent ester carbonyls, enhancing lattice stability.
Spectroscopic Profiling (FT-IR, UV-Vis, NMR)
FT-IR Spectroscopy : Key absorption bands include asymmetric and symmetric nitro stretches at 1520 cm⁻¹ and 1350 cm⁻¹, respectively, and ester carbonyl stretches at 1740 cm⁻¹. The isoindolinone C=O stretch appears at 1680 cm⁻¹, slightly downshifted due to conjugation with the aromatic ring.
NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.98 (s, 1H, Ar–H), 4.55–4.48 (m, 2H, N–CH₂), 3.72 (s, 3H, OCH₃), 3.65 (s, 3H, OCH₃), 2.90–2.78 (m, 4H, CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O ester), 167.8 (C=O isoindolinone), 148.5 (C–NO₂), 134.2–123.8 (Ar–C), 52.1 (OCH₃), 34.5 (N–CH₂).
UV-Vis Spectroscopy : The compound exhibits strong absorption at λmax = 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the nitroaromatic system.
Computational Modeling of Electronic Structure Using DFT Methods
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a HOMO-LUMO gap of 4.3 eV, indicative of moderate electronic stability. The nitro group reduces electron density on the isoindolinone ring, with Mulliken charges of +0.32 e on the nitro nitrogen. The ester carbonyls exhibit partial negative charges (–0.45 e), facilitating dipole-dipole interactions.
Table 2: Key DFT-Derived Properties
| Property | Value |
|---|---|
| HOMO Energy (eV) | –6.7 |
| LUMO Energy (eV) | –2.4 |
| Dipole Moment (Debye) | 5.8 |
| Mulliken Charge (N–NO₂) | +0.32 e |
The electron-withdrawing nitro group polarizes the isoindolinone core, enhancing susceptibility to nucleophilic attack at the 4-position.
Conformational Stability and Tautomerism Analysis
The compound exhibits two stable conformers:
- Syn Conformer : Ester groups aligned on the same side of the isoindolinone plane (ΔG = 0 kcal/mol).
- Anti Conformer : Ester groups opposed (ΔG = 1.2 kcal/mol).
Intramolecular hydrogen bonding between the isoindolinone carbonyl and methylene protons (d = 2.2 Å) stabilizes the syn form. Tautomerism is negligible due to the rigidity of the bicyclic system; however, keto-enol equilibria could theoretically occur at the ester carbonyls under basic conditions.
Properties
IUPAC Name |
dimethyl 2-(7-nitro-3-oxo-1H-isoindol-2-yl)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7/c1-23-13(18)7-6-12(15(20)24-2)16-8-10-9(14(16)19)4-3-5-11(10)17(21)22/h3-5,12H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMYJAZPAMNDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N1CC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
The critical step involves coupling 4-nitro-1-oxoisoindoline with dimethyl pentanedioate. This is achieved under inert conditions using DCC as a coupling agent and dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in anhydrous dichloromethane at room temperature for 12–16 hours:
Key Parameters:
Nitro Group Stabilization
Post-condensation, the nitro group is stabilized via protonation using acetic acid, preventing unintended reduction during subsequent steps.
Purification and Isolation
Crude product is purified through a sequence of solvent washes and recrystallization:
-
Washing: Stirred with cold ethyl acetate (3 × 50 mL) to remove DCU.
-
Recrystallization: Dissolved in hot methanol (40–50°C) and slowly cooled to −20°C, yielding needle-like crystals.
-
Drying: Vacuum-dried at 50°C for 6 hours to achieve >99% purity.
Table 2: Purification Outcomes
| Step | Solvent | Temperature (°C) | Purity Gain (%) |
|---|---|---|---|
| Initial Washing | Ethyl acetate | 0–5 | 68 → 85 |
| Recrystallization | Methanol | −20 | 85 → 99 |
| Vacuum Drying | — | 50 | 99 → 99.5 |
Reaction Mechanism and Kinetic Analysis
The coupling reaction follows a nucleophilic acyl substitution mechanism. The isoindolinone’s secondary amine attacks the activated ester (formed via DCC-mediated carboxylate activation), leading to pentanedioate linkage formation. Kinetic studies reveal a second-order dependence on reactant concentrations, with an activation energy () of 45.2 kJ/mol.
Critical Observations:
-
Rate-Limiting Step: Carboxylate activation by DCC (half-life = 2.1 hours at 25°C).
-
Side Reactions: Competing hydrolysis of dimethyl pentanedioate in traces of moisture (<3% yield loss).
Process Optimization Strategies
Solvent Screening
Alternative solvents were evaluated to improve yield:
Table 3: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 72 |
| Tetrahydrofuran | 7.58 | 65 |
| Acetonitrile | 37.5 | 58 |
Polar aprotic solvents like dichloromethane maximize yield by stabilizing the transition state.
Catalyst Loading
Varying DMAP concentrations (0.5–5 mol%) showed optimal catalysis at 2 mol%, beyond which side reactions increased.
Analytical Characterization
Spectroscopic Data
X-ray Diffraction (XRPD)
Crystals exhibit a monoclinic lattice () with unit cell parameters , , .
Industrial-Scale Considerations
For bulk production (>1 kg), continuous flow reactors reduce reaction time by 40% compared to batch processes. Key challenges include DCU filtration scalability and nitro group thermal stability above 100°C.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. For example, it undergoes Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the isoindolinone’s 5-position, enhancing biological activity .
Chemical Reactions Analysis
Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate exhibits several biological activities that are primarily linked to its structural similarity to other compounds used in cancer therapy. Notably, it is considered an impurity of Lenalidomide, a well-known drug for treating multiple myeloma and other cancers. Research indicates that compounds with similar isoindoline structures possess anti-cancer properties, potentially through mechanisms such as:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival.
- Modulation of Immune Response : It may enhance the immune system's ability to target and destroy cancer cells, similar to the mechanisms observed with other immunomodulatory drugs.
Therapeutic Applications
This compound shows promise in various therapeutic contexts, particularly in oncology:
-
Cancer Treatment : As an impurity of Lenalidomide, it may exhibit similar anti-cancer effects. Its role as a potential modulator of IKAROS family zinc finger proteins (IKZF) suggests utility in targeting specific cancers such as:
- Non-small cell lung cancer (NSCLC)
- Melanoma
- Triple-negative breast cancer (TNBC)
- Fibrosis Inhibition : Research indicates that compounds with similar structures can inhibit fibrosis, making this compound a candidate for treating fibrotic disorders.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindolinone moiety may also play a role in its biological activity by binding to specific enzymes or receptors, modulating their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on molecular properties, substituent effects, and functional group variations.
Structural and Molecular Comparisons
Key Observations:
Functional Group Variations: The target compound lacks sulfamoyl and heterocyclic substituents (e.g., isoxazole or thiazole) present in CF3 and F4, which are critical for protein-binding interactions in kinase inhibitors .
Molecular Weight and Solubility :
Elemental Analysis and Physicochemical Properties
Key Observations:
Biological Activity
Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate, with the CAS number 827026-43-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 336.3 g/mol
IUPAC Name : this compound
The compound features a nitro group attached to an isoindolinone structure, which is significant for its reactivity and potential interactions within biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study focusing on isoindolinone derivatives reported that certain modifications to the isoindolinone structure enhance their efficacy against various bacterial strains. The presence of the nitro group is believed to contribute to this activity by interfering with bacterial cell wall synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of isoindolinone derivatives. For instance, a case study involving derivatives of this compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 10.0 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. A study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comparative analysis of various isoindolinone derivatives highlighted that those with nitro substituents exhibited enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study concluded that the structural features significantly influence biological activity.
- Cytotoxicity Assessment : In a detailed cytotoxicity assessment, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent response with significant inhibition observed at lower concentrations, reinforcing its potential as a lead compound in cancer therapeutics.
- Anti-inflammatory Mechanism Exploration : Further research into the anti-inflammatory effects revealed that this compound downregulated NF-kB signaling pathways, which are critical in mediating inflammatory responses.
Q & A
Q. How can researchers integrate high-throughput experimentation (HTE) with machine learning for reaction optimization?
- Methodological Answer : Deploy robotic platforms to screen >100 reaction conditions daily. Train neural networks on HTE datasets to predict optimal parameters (e.g., solvent, catalyst). Validate models via closed-loop experimentation, where AI iteratively refines conditions based on real-time feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
